molecular formula C13H19NO B1440731 3-(3-Phenoxypropyl)pyrrolidine CAS No. 1220038-47-0

3-(3-Phenoxypropyl)pyrrolidine

Cat. No.: B1440731
CAS No.: 1220038-47-0
M. Wt: 205.3 g/mol
InChI Key: UCBQZFAIQDCRDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Phenoxypropyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3-phenoxypropyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its presence in various bioactive molecules. The phenoxypropyl group adds additional functionality and potential biological activity to the compound.

Biochemical Analysis

Biochemical Properties

3-(3-Phenoxypropyl)pyrrolidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances . The interaction with cytochrome P450 involves the binding of this compound to the enzyme’s active site, leading to the modulation of its catalytic activity. Additionally, this compound has shown potential interactions with histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cell lines, this compound has demonstrated antiproliferative effects by inducing apoptosis and inhibiting cell growth . It influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Furthermore, this compound has been shown to affect gene expression by modulating the activity of transcription factors and epigenetic regulators .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of enzyme activity, such as HDACs, leading to changes in chromatin structure and gene expression . The compound also binds to specific receptors and proteins, altering their conformation and function. For example, its interaction with cytochrome P450 enzymes results in the modulation of metabolic pathways . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in cell culture models has revealed sustained antiproliferative effects, although the extent of these effects may diminish over time as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound has been observed to exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound may influence metabolic flux by modulating the activity of key enzymes and altering metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can cross cell membranes and accumulate in specific cellular compartments, such as the cytoplasm and nucleus. Its distribution is influenced by factors such as lipophilicity and binding affinity to cellular proteins . These properties determine the localization and concentration of this compound within different tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the nucleus, where it interacts with chromatin and influences gene expression . Additionally, it may be present in other organelles, such as the mitochondria, where it can affect cellular metabolism and energy production . The localization of this compound is directed by specific targeting signals and post-translational modifications that guide its transport to different subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenoxypropyl)pyrrolidine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction between pyrrolidine and 3-chloropropyl phenyl ether. This reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack of pyrrolidine on the 3-chloropropyl phenyl ether, resulting in the formation of this compound.

Another method involves the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. This reaction can be catalyzed by various Lewis acids and proceeds under mild conditions to yield the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenoxypropyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(3-Phenoxypropyl)pyrrolidine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the treatment of diseases or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing heterocycle with various biological activities.

    Phenoxypropylamine: A compound with a similar phenoxypropyl group but different core structure.

    N-Phenylpyrrolidine: A pyrrolidine derivative with a phenyl group attached to the nitrogen atom.

Uniqueness

3-(3-Phenoxypropyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the phenoxypropyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-phenoxypropyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-6-13(7-3-1)15-10-4-5-12-8-9-14-11-12/h1-3,6-7,12,14H,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBQZFAIQDCRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Phenoxypropyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
3-(3-Phenoxypropyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
3-(3-Phenoxypropyl)pyrrolidine
Reactant of Route 4
3-(3-Phenoxypropyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
3-(3-Phenoxypropyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
3-(3-Phenoxypropyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.